2,3-Dihydro-1,4-benzodioxine-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSDFKWVCBPSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541295 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87474-16-6 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87474-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of the 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide Core Structure
The synthesis of the essential 5-amino-2,3-dihydro-1,4-benzodioxine core is predominantly accomplished via the reduction of a nitro-substituted precursor, a reliable and high-yielding route.
While direct C-H amination of aromatic compounds is an area of growing interest in organic synthesis, its application to the 2,3-dihydro-1,4-benzodioxine system to produce the 5-amino derivative is not a commonly reported pathway in the literature. Most synthetic strategies prefer the introduction of a nitrogen-containing functional group that can be readily converted to the amine. The more prevalent and well-documented method involves the nitration of the benzodioxine ring followed by reduction.
The most common and effective strategy to synthesize the 5-amino-2,3-dihydro-1,4-benzodioxine precursor begins with the electrophilic nitration of the 2,3-dihydro-1,4-benzodioxine ring. This reaction typically employs a mixture of nitric acid and sulfuric acid to install a nitro group (-NO₂) at the 5-position. Following nitration, the resulting 5-nitro-2,3-dihydro-1,4-benzodioxine (B1315033) is converted to the crucial amine intermediate through reduction. nih.gov This transformation is a cornerstone of aromatic amine synthesis and can be achieved using several reliable methods. acsgcipr.orgresearchgate.net
Commonly employed reduction techniques include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, offering high efficiency and clean reaction profiles. organic-chemistry.org
Metal-Acid Systems: A classic approach involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl).
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or formic acid can be used as the hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for gaseous hydrogen. nih.gov
These methods efficiently reduce the nitro group to a primary amine (-NH₂), yielding 5-amino-2,3-dihydro-1,4-benzodioxine, the key building block for the target sulfonamide.
Table 1: Selected Reagents for the Reduction of Nitroarenes to Anilines
| Reagent/Catalyst System | Reducing Agent | Conditions |
| Pd/C | Hydrogen Gas (H₂) | Typically room temperature to moderate heat, various pressures |
| Sn / HCl | Metal / Acid | Often requires heating |
| Fe / HCl | Metal / Acid | Classic Béchamp reduction conditions |
| Au/TiO₂-R | Formic Acid | Mild conditions (e.g., 80°C) in water nih.gov |
| Pd/C | Ammonium Formate | Transfer hydrogenation, mild conditions |
Derivatization Techniques for Substituted 2,3-Dihydro-1,4-benzodioxine-5-sulfonamides
Once the 5-amino precursor is obtained, it can be converted into the parent sulfonamide, which then serves as a scaffold for further functionalization through reactions on the sulfonamide nitrogen.
The formation of the parent sulfonamide is achieved by reacting 5-amino-2,3-dihydro-1,4-benzodioxine with an appropriate alkyl or aryl sulfonyl chloride (R-SO₂Cl). This standard reaction is typically carried out in the presence of a base, such as aqueous sodium carbonate or pyridine, to neutralize the hydrochloric acid byproduct. scielo.brresearchgate.net This versatile method allows for the introduction of a wide variety of substituents (R-groups) onto the sulfur atom, depending on the choice of the sulfonyl chloride. scielo.br For instance, reacting the amine with 4-methylbenzenesulfonyl chloride yields N-(2,3-dihydrobenzo acs.orgnih.govdioxin-5-yl)-4-methylbenzenesulfonamide. scielo.br
Table 2: Examples of Parent Sulfonamide Synthesis
| Amine Precursor | Sulfonyl Chloride | Base | Resulting Sulfonamide |
| 2,3-dihydrobenzo acs.orgnih.govdioxin-6-amine | 4-Methylbenzenesulfonyl chloride | 10% aq. Na₂CO₃ | N-(2,3-dihydrobenzo acs.orgnih.govdioxin-6-yl)-4-methylbenzenesulfonamide scielo.br |
| Various aryl amines | 2,3-dihydrobenzo acs.orgnih.govdioxine-6-sulfonyl chloride | - | N-Aryl-2,3-dihydrobenzo acs.orgnih.govdioxine-6-sulfonamide researchgate.net |
Note: Examples shown are for the 6-substituted isomer, but the methodology is directly applicable to the 5-substituted isomer.
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base, allowing for the introduction of alkyl or aralkyl groups. N-alkylation or N-aralkylation is commonly performed by treating the parent sulfonamide with an alkyl halide (e.g., ethyl iodide) or an aralkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a strong base like sodium hydride (NaH) or lithium hydride (LiH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.net
Alternative "green" approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" mechanism, catalyzed by transition metals like manganese or iridium. acs.orgrsc.org This method generates water as the only byproduct. This derivatization is a key strategy for modifying the pharmacological properties of the molecule. nih.gov
Table 3: N-Alkylation and N-Aralkylation of Sulfonamides
| Parent Sulfonamide | Alkylating/Aralkylating Agent | Base / Catalyst | Solvent | Product Type |
| N-Aryl-2,3-dihydrobenzo acs.orgnih.govdioxine-6-sulfonamide | Benzyl chloride | Lithium Hydride | DMF | N-Benzylated Sulfonamide researchgate.net |
| N-Aryl-2,3-dihydrobenzo acs.orgnih.govdioxine-6-sulfonamide | Ethyl iodide | Lithium Hydride | DMF | N-Ethylated Sulfonamide researchgate.net |
| Aryl/Alkyl Sulfonamides | Benzylic/Aliphatic Alcohols | Mn(I) PNP pincer complex | - | N-Alkylated Sulfonamide acs.org |
| Aryl/Alkyl Sulfonamides | Alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Water | N-Alkylated Sulfonamide rsc.org |
Note: Examples shown are for the 6-substituted isomer, but the methodology is directly applicable to the 5-substituted isomer.
Further structural diversity can be achieved by coupling the parent sulfonamide with acetamide-containing fragments. A common method involves the N-alkylation of the sulfonamide with a haloacetamide, such as a 2-bromo-N-(substituted-phenyl)acetamide. scielo.brscielo.br The reaction proceeds under basic conditions, for instance, using lithium hydride in DMF, where the sulfonamide nitrogen acts as a nucleophile, displacing the bromide to form a new N-C bond. scielo.br This strategy effectively links the this compound core to a variety of substituted acetamide (B32628) moieties, enabling extensive structure-activity relationship studies. scielo.br
Table 4: Coupling of Sulfonamides with Haloacetamides
| Parent Sulfonamide | Electrophile | Base | Solvent | Product |
| N-(2,3-dihydrobenzo acs.orgnih.govdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(phenyl)acetamide | Lithium Hydride | DMF | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamide scielo.br |
| N-(2,3-dihydrobenzo acs.orgnih.govdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(4-chlorophenyl)acetamide | Lithium Hydride | DMF | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamide scielo.br |
| N-(2,3-dihydrobenzo acs.orgnih.govdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(2,4-difluorophenyl)acetamide | Lithium Hydride | DMF | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-difluorophenyl)acetamide scielo.br |
Note: Examples shown are for the 6-substituted isomer, but the methodology is directly applicable to the 5-substituted isomer.
Optimization of Synthetic Pathways and Reaction Conditions
The synthetic route to this compound logically proceeds through the formation of a key intermediate, 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride. This intermediate can then be readily converted to the desired sulfonamide. The optimization of this pathway involves careful consideration of starting materials, reaction conditions, and purification methods.
A plausible and efficient synthetic strategy would commence with a commercially available or readily synthesized substituted benzene (B151609) derivative that allows for the regioselective introduction of the dioxan ring and the sulfonyl group. Drawing parallels from the synthesis of the analogous 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide, a potential starting material is 2,3-dihydroxybenzenesulfonic acid or a related derivative. nih.gov
The formation of the 1,4-benzodioxan ring is typically achieved via a Williamson ether synthesis. In the context of synthesizing the 5-substituted derivative, the reaction of a catechol derivative with 1,2-dihaloethane is a common and effective method. For instance, the synthesis of methyl 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxylate involves the alkylation of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate. nih.gov A similar approach could be envisioned for a sulfonic acid derivative, although the reactivity of the sulfonic acid group would need to be considered and potentially protected.
A more direct and likely preferred industrial route involves the direct sulfonation or chlorosulfonation of 2,3-dihydro-1,4-benzodioxine. The optimization of this step is critical to ensure the desired regioselectivity for the 5-position over the 6-position. The reaction conditions, including the choice of sulfonating agent (e.g., chlorosulfonic acid, oleum), reaction temperature, and time, would need to be carefully controlled to maximize the yield of the 5-sulfonyl chloride intermediate.
Once 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is obtained, its conversion to the sulfonamide is a standard and generally high-yielding transformation. This is typically achieved by reacting the sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent. The optimization of this step would involve selecting the appropriate solvent, temperature, and concentration of the amine. Aqueous ammonia or a solution of ammonia in an organic solvent are common reagents for this conversion. The reaction is generally rapid and proceeds to completion under mild conditions.
The following table outlines the key reaction steps and conditions that would require optimization for an efficient synthesis of this compound.
| Reaction Step | Reagents and Conditions | Key Optimization Parameters | Analogous Precedent |
|---|---|---|---|
| Formation of 2,3-dihydro-1,4-benzodioxine ring | Catechol derivative and 1,2-dihaloethane with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). | Choice of catechol precursor, base strength and stoichiometry, reaction temperature, and duration. | Synthesis of methyl 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxylate. nih.gov |
| Chlorosulfonation of 2,3-dihydro-1,4-benzodioxine | Chlorosulfonic acid, neat or in a suitable solvent. | Stoichiometry of chlorosulfonic acid, reaction temperature (typically low to control reactivity), and reaction time to ensure regioselectivity. | General methods for aromatic chlorosulfonation. |
| Amination of 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | Aqueous or anhydrous ammonia in a suitable solvent (e.g., THF, dioxane). | Concentration of ammonia, reaction temperature, and work-up procedure to isolate the sulfonamide. | Synthesis of N-aryl-2,3-dihydrobenzo scielo.brresearchgate.netdioxine-6-sulfonamides. researchgate.net |
Analytical and Spectroscopic Characterization of Synthesized Compounds
The unambiguous identification and confirmation of the structure of this compound, along with its intermediates, necessitates a comprehensive analytical and spectroscopic characterization. This typically involves a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key structural information. The protons on the dioxan ring would likely appear as a multiplet in the region of 4.2-4.4 ppm. nih.gov The aromatic protons would exhibit a characteristic splitting pattern. Based on the substitution pattern, one would expect to see three aromatic protons. For the analogous 5-carboxamide, the aromatic protons appear as a doublet of doublets and a triplet between 6.8 and 7.4 ppm. nih.gov The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The two equivalent methylene (B1212753) carbons of the dioxan ring are expected to resonate around 63-65 ppm. nih.gov The aromatic carbons would appear in the range of 115-150 ppm, with the carbon attached to the sulfonyl group being significantly downfield. The specific chemical shifts would be influenced by the electron-withdrawing nature of the sulfonamide group.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
N-H stretching vibrations of the sulfonamide group, typically appearing as two bands in the region of 3200-3400 cm⁻¹.
Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, which are strong and typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
C-O-C stretching vibrations of the dioxan ring, usually observed in the fingerprint region.
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For the closely related 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide, the protonated molecular ion [M+H]⁺ was observed, confirming its molecular weight. nih.gov A similar observation would be expected for the target sulfonamide.
The following interactive table summarizes the expected analytical and spectroscopic data for this compound based on data from analogous compounds.
| Technique | Expected Observations | Reference Data from Analogous Compounds |
|---|---|---|
| ¹H NMR | - Multiplet for dioxan protons (~4.2-4.4 ppm)
| ¹H NMR of 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide shows aromatic protons at δ 7.34 (dd), 6.98 (dd), and 6.87 (t), with dioxan protons as multiplets at δ 4.37-4.35 and 4.28-4.26. nih.gov |
| ¹³C NMR | - Methylene carbons of dioxan ring (~63-65 ppm)
| ¹³C NMR of 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide shows dioxan carbons at δ 64.49 and 63.55, and aromatic carbons in the range of δ 119.53-143.56. nih.gov |
| IR Spectroscopy | - N-H stretches (~3200-3400 cm⁻¹)
| General ranges for sulfonamide functional groups. |
| Mass Spectrometry | - Molecular ion peak corresponding to C₈H₉NO₄S
| HRMS of 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxine-5-carboxamide showed the [M+H]⁺ ion at m/z 180.0655, consistent with its formula. nih.gov |
Exploration of Molecular Targets and Enzyme Inhibition Profiles
Cholinesterase Enzyme Systems (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, primarily responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). scielo.br The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. researchgate.net
Numerous studies have demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxine-5-sulfonamide can act as effective inhibitors of both AChE and BChE. scielo.brresearchgate.net For instance, a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov Among the synthesized compounds, N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide exhibited notable inhibitory activity against acetylcholinesterase. nih.gov
Another study focused on 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides reported weak to substantial inhibitory activity against AChE. scielo.brresearchgate.net The inhibitory potency of these derivatives is often influenced by the nature of the substituents on the sulfonamide nitrogen and the phenyl ring. The structure-activity relationship (SAR) of these compounds is a key area of ongoing research to develop more potent and selective inhibitors. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase | 26.25 ± 0.11 |
| N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase | 58.13 ± 0.15 |
The ability of this compound derivatives to inhibit cholinesterases makes them promising candidates for Alzheimer's disease research. researchgate.net By inhibiting AChE and BChE, these compounds can increase the levels of acetylcholine in the brain, which is known to be depleted in Alzheimer's patients. This can lead to an improvement in cognitive function and memory. researchgate.net The development of multi-target-directed ligands (MTDLs) that combine cholinesterase inhibition with other beneficial activities, such as antioxidant effects or the ability to modulate other disease-related pathways, is a particularly promising strategy. mdpi.com Sulfonamide derivatives, in general, are being extensively investigated for their potential to not only inhibit cholinesterases but also to reduce amyloid-beta (Aβ) aggregation and exhibit neuroprotective properties. nih.gov
Alpha-Glucosidase Enzyme Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simpler sugars that can be absorbed by the body. nih.gov The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.gov
Inhibitors of alpha-glucosidase are an established class of therapeutic agents for the management of type 2 diabetes mellitus. nih.gov By slowing down the absorption of glucose, these inhibitors help to control hyperglycemia, a hallmark of the disease. nih.gov The development of new and more effective alpha-glucosidase inhibitors is an active area of research aimed at improving glycemic control and preventing the long-term complications associated with diabetes. nih.gov
Several analogues of this compound have demonstrated significant inhibitory activity against alpha-glucosidase. nih.gov For example, in a study of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, compounds such as N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide showed moderate inhibition against the enzyme. nih.gov Another study on a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides found that most of the synthesized compounds exhibited substantial inhibitory activity against yeast alpha-glucosidase. scielo.brresearchgate.net
| Compound | IC₅₀ (µM) |
|---|---|
| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 74.52 ± 0.07 |
| N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 83.52 ± 0.08 |
Lipoxygenase Enzyme Inhibition
Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. nih.gov The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a therapeutic target for a variety of inflammatory diseases. nih.gov
Research into the lipoxygenase inhibitory potential of this compound derivatives has shown promising results. A study involving a series of N-aryl-2,3-dihydrobenzo nih.govresearchgate.netdioxine-6-sulfonamides and their N-substituted derivatives found that while they demonstrated moderate activity against cholinesterases, they exhibited promisingly good activity against the lipoxygenase enzyme. researchgate.net This dual activity suggests the potential for developing multi-target agents for diseases with both inflammatory and neurodegenerative components. Further investigation and structural modifications of the this compound scaffold could lead to the discovery of more potent and selective lipoxygenase inhibitors. researchgate.net
Relevance in Inflammatory Pathways
Derivatives containing the 1,4-benzodioxine moiety have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Studies on a series of compounds incorporating this nucleus have demonstrated significant in vivo anti-inflammatory effects in assays such as the carrageenan-induced rat paw edema model. researchgate.netnih.gov Some of these derivatives exhibited activity comparable or even superior to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.netnih.gov This suggests that the 1,4-benzodioxine scaffold can serve as a valuable template for designing novel anti-inflammatory agents. The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to inflammatory processes. researchgate.net
Observed Inhibitory Effects of this compound Derivatives
Derivatives of 2,3-dihydro-1,4-benzodioxine have shown inhibitory activity against a range of enzymes. A closely related analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), was identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), an important enzyme in DNA repair, with an IC50 value of 5.8 μM. nih.gov Further modifications of this structure led to even more potent PARP1 inhibitors. nih.gov
In another study, sulfonamide derivatives incorporating the 2,3-dihydro-1,4-benzodioxin-6-yl moiety were synthesized and tested for their enzyme inhibitory potential. scielo.br These compounds displayed significant inhibitory activity against α-glucosidase, an enzyme targeted in the management of type 2 diabetes. Several derivatives exhibited IC50 values in the micromolar range, with the most active compounds showing values around 47.23 µM. scielo.br The same series of compounds showed weak inhibitory profiles against acetylcholinesterase (AChE). scielo.br Additionally, N-substituted derivatives have been screened for activity against the lipoxygenase enzyme. researchgate.net
| Derivative Class | Enzyme Target | Observed Activity (IC50) | Reference |
|---|---|---|---|
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 μM | nih.gov |
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides | α-Glucosidase | ~47.23 μM (most active) | scielo.br |
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides | Acetylcholinesterase (AChE) | Weak inhibition (>200 µM) | scielo.br |
Pyruvate (B1213749) Kinase Modulation
Pyruvate kinase is a key enzyme in the glycolytic pathway, and its modulation has significant implications, particularly in the context of cancer metabolism.
Pyruvate Kinase as a Target in Cancer Cell Metabolism
Cancer cells exhibit a reprogrammed metabolism, often characterized by a high rate of glycolysis even in the presence of sufficient oxygen, a phenomenon known as the "Warburg effect". nih.gov Pyruvate kinase (PK) catalyzes the final, rate-limiting step of glycolysis. nih.govresearchgate.net Of the four mammalian isoforms, the M2 isoform (PKM2) is preferentially expressed in cancer cells. nih.govembopress.org
Unlike other isoforms that exist as stable, highly active tetramers, PKM2 can switch between a highly active tetrameric form and a low-activity dimeric form. nih.govresearchgate.net In tumor cells, PKM2 predominantly exists in the low-activity dimeric state. researchgate.net This reduced activity is advantageous for cancer cells as it slows down the final step of glycolysis, causing an accumulation of upstream glycolytic intermediates. nih.gov These intermediates can then be shunted into branching biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation. nih.gov Therefore, the expression and regulation of PKM2 provide a distinct metabolic advantage for tumor growth, making it a promising target for cancer therapy. nih.govresearchgate.net
Impact on Apoptosis Induction by 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide (B1303562) (Analogue)
While direct studies on the 6-sulfonamide analogue's impact on apoptosis via pyruvate kinase are not detailed, a complex derivative incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety has been investigated for its role in apoptosis. mdpi.com This compound, identified as a pan-caspase inhibitor, was shown to protect human dermal papilla cells from oxidative stress-induced apoptosis. mdpi.com
The study demonstrated that the compound, (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid (THPA), effectively suppressed apoptosis induced by hydrogen peroxide. mdpi.com It achieved this by attenuating activated caspase signaling, which is a central component of the apoptotic cascade. mdpi.com This research highlights the potential of complex molecules containing the 2,3-dihydro-1,4-benzodioxine-6-yl scaffold to function as potent apoptosis inhibitors. mdpi.com
Carbonic Anhydrase Enzyme Inhibition
The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrase enzymes, a family of metalloenzymes crucial for various physiological processes.
General Principles of Sulfonamide-Mediated Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The catalytic mechanism relies on a zinc ion (Zn²⁺) located in the active site, which is coordinated by three histidine residues and a water molecule/hydroxide ion. nih.gov
Sulfonamides (R-SO₂NH₂) are potent inhibitors of most CA isoforms. mdpi.com The primary mechanism of inhibition involves the binding of the sulfonamide group directly to the catalytic Zn²⁺ ion. acs.org The sulfonamide binds in its deprotonated, anionic form (R-SO₂NH⁻), displacing the zinc-bound water/hydroxide ion. mdpi.comacs.org This coordination to the zinc ion is the foundational interaction for inhibition. acs.orgnih.gov Further stability of the enzyme-inhibitor complex is achieved through a network of hydrogen bonds. The nitrogen and one of the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the side chain of a conserved threonine residue (Thr199) within the active site. acs.org The aromatic or heterocyclic portion of the sulfonamide inhibitor interacts with both hydrophilic and hydrophobic residues lining the active site cavity, which often determines the inhibitor's potency and isoform selectivity. nih.govmdpi.com
Potential Applications in Physiological Processes
While direct research on the physiological applications of this compound is not extensively detailed in publicly available literature, the therapeutic potential can be inferred from studies on structurally related compounds containing the 1,4-benzodioxine sulfonamide core. Derivatives of this scaffold have been synthesized and evaluated for their ability to inhibit various enzymes, suggesting potential applications in a range of physiological processes.
Research has shown that sulfonamide derivatives incorporating the 1,4-benzodioxane (B1196944) ring system can act as inhibitors of several key enzymes. For instance, certain novel sulfonamides bearing the 1,4-benzodioxin (B1211060) ring have been investigated as potential therapeutic agents for inflammatory conditions through the inhibition of enzymes like lipoxygenase. nih.govresearchgate.net Other studies have explored the inhibitory activity of related compounds against α-glucosidase and acetylcholinesterase (AChE). scielo.br The inhibition of α-glucosidase is a critical strategy in managing type 2 diabetes mellitus, as it can delay glucose absorption and reduce postprandial hyperglycemia. scielo.br Similarly, acetylcholinesterase inhibitors are a primary therapeutic approach for managing Alzheimer's disease. scielo.br
Furthermore, the broader 2,3-dihydro-1,4-benzodioxine framework, even when attached to a carboxamide instead of a sulfonamide, has been identified as a lead structure for inhibiting Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair and a target for anticancer drugs. nih.gov These findings collectively indicate that the this compound structure is a promising scaffold for targeting enzymes involved in diverse physiological and pathological processes.
Dihydrofolate Reductase (DHFR) and Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
The presence of the sulfonamide functional group in this compound strongly implies a mechanism of action related to the inhibition of the folic acid synthesis pathway, a critical process for the survival of many microorganisms. nih.gov This pathway involves two key enzymes that are primary targets for antimicrobial drugs: Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR). nih.govresearchgate.net
Mechanism of Action in Folic Acid Synthesis Pathway
The antibacterial action of sulfonamides is primarily achieved through the competitive inhibition of Dihydropteroate Synthase (DHPS). wikipedia.orgpatsnap.com Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. wikipedia.orgpatsnap.com This synthesis pathway begins with the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. nih.govnih.gov
Sulfonamides, including presumably this compound, are structural analogues of PABA. nih.govmicrobenotes.com Due to this structural mimicry, the sulfonamide drug competes with PABA for the active site of the DHPS enzyme. patsnap.com When the sulfonamide molecule binds to the enzyme, it prevents the normal substrate (PABA) from binding, thereby blocking the synthesis of dihydropteroate and, consequently, dihydrofolic acid. researchgate.netmsdmanuals.com This disruption halts the production of tetrahydrofolate, an essential cofactor required for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. patsnap.com The ultimate effect is bacteriostatic, meaning it inhibits the growth and replication of the bacteria rather than killing them outright. wikipedia.org
The subsequent enzyme in the pathway, Dihydrofolate Reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate, is the target of other antifolate drugs like trimethoprim (B1683648). microbenotes.comresearchgate.net While the primary target of sulfonamides is DHPS, some research suggests that metabolites formed from sulfonamides can potentially inhibit other enzymes in the pathway, including DHFR, though this is not their main mechanism of action. purdue.edunih.gov Often, sulfonamides are used in combination with a DHFR inhibitor like trimethoprim to create a sequential blockade of the same pathway, leading to a synergistic and often bactericidal effect. patsnap.compurdue.edu
Implications for Antibacterial Research
The established mechanism of sulfonamides as DHPS inhibitors provides a strong rationale for investigating this compound and its derivatives as potential antibacterial agents. While specific studies on this exact isomer may be limited, research on closely related N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has demonstrated notable antibacterial potential. nih.gov
In one study, a series of these compounds were synthesized and screened against several bacterial strains, including Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. The results showed that certain derivatives exhibited significant inhibitory potential, with their efficacy (measured as IC50 values) being comparable to the standard antibiotic ciprofloxacin. nih.gov
The data below summarizes the antibacterial activity of some of these related benzodioxine sulfonamide derivatives.
| Compound | Target Bacteria | IC50 (µg/mL) | Reference (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | E. coli | 9.22 ± 0.70 | 8.01 ± 0.12 |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | B. subtilis | 8.41 ± 0.98 | 7.22 ± 0.67 |
| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | E. coli | 9.66 ± 0.33 | 8.01 ± 0.12 |
| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | B. subtilis | 11.46 ± 0.90 | 7.22 ± 0.67 |
| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | S. typhi | 13.00 ± 0.89 | 7.83 ± 0.78 |
| N-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | S. typhi | 13.51 ± 0.56 | 7.83 ± 0.78 |
These findings are significant as they validate that the combination of a sulfonamide moiety with a 1,4-benzodioxin ring can produce compounds with potent antibacterial activity. nih.gov The variations in activity based on different substitutions on the sulfonamide nitrogen suggest that this scaffold is amenable to chemical modification to optimize potency and spectrum of activity. This highlights the potential of this compound as a foundational structure for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance. nih.gov
Structure Activity Relationship Sar and Molecular Design
Influence of Substituents on Biological Activities
The biological profile of compounds containing the 2,3-dihydro-1,4-benzodioxine-5-sulfonamide core can be significantly altered by the nature and position of substituents on both the benzodioxine ring system and the sulfonamide functional group. scielo.brresearchgate.net The sulfonamide group (–SO₂NH₂) itself is a critical pharmacophore found in a wide range of therapeutic agents, including antibacterial, antihypertensive, and anticancer drugs. scielo.brcerradopub.com.brijpsonline.com
Research into a series of N-substituted derivatives of 2,3-dihydro-1,4-benzodioxane sulfonamides has revealed distinct patterns in their biological activities. For instance, the introduction of different aryl amines and subsequent N-alkylation (with benzyl (B1604629) and ethyl groups) on the sulfonamide nitrogen of a 2,3-dihydrobenzo scielo.brnih.govdioxine-6-sulfonamide core led to varied inhibitory activities against several enzymes. researchgate.net A study demonstrated that while many derivatives showed moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), they exhibited promising activity against lipoxygenase (LOX). researchgate.net Furthermore, specific substituents conferred potent antimicrobial properties; the parent sulfonamide with a chloro-substituted N-aryl group showed proficient antimicrobial activity. researchgate.net
In another study, N-(2,3-dihydrobenzo scielo.brnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide was used as a parent compound for further derivatization at the sulfonamidic nitrogen. scielo.br The resulting acetamide (B32628) derivatives were screened for their inhibitory potential against α-glucosidase and AChE. Most of the synthesized compounds displayed substantial inhibitory activity against yeast α-glucosidase but were weak inhibitors of AChE. scielo.br This suggests that substituents on the sulfonamide nitrogen can tune the selectivity of these compounds for different enzyme targets. The general structure-activity relationship for many biologically active sulfonamides indicates that substitution on the sulfonamide nitrogen (the 'R' group in Ar-SO₂NH-R) is a key determinant of potency and selectivity. ijpsonline.com
The position of the sulfonamide group on the benzodioxine ring is also critical. Syntheses of 2-substituted-5-sulfamoyl and 6-sulfamoyl-2,3-dihydro-1,4-benzodioxins have been explored for their potential as antihypertensive and diuretic agents, indicating that the placement of the sulfamoyl group influences the pharmacological outcome. nih.gov
| Core Structure | Substituent (R-Group on Sulfonamide) | Observed Biological Activity | Reference |
|---|---|---|---|
| 2,3-Dihydrobenzo scielo.brnih.govdioxine-6-sulfonamide | -H (Parent Amine) | Precursor for further synthesis | researchgate.net |
| 2,3-Dihydrobenzo scielo.brnih.govdioxine-6-sulfonamide | N-Aryl (e.g., 4-chlorophenyl) | Proficient antimicrobial activity; Moderate BChE/AChE inhibition; Good LOX inhibition | researchgate.net |
| 2,3-Dihydrobenzo scielo.brnih.govdioxine-6-sulfonamide | N-Benzyl-N-Aryl | Good antimicrobial and LOX inhibitory activity | researchgate.net |
| N-(2,3-dihydrobenzo scielo.brnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide | -CH₂-CO-NH-Phenyl (and substituted phenyls) | Substantial α-glucosidase inhibition; Weak AChE inhibition | scielo.br |
Conformational Analysis and Stereochemical Considerations within 1,4-Benzodioxine Scaffolds
The 1,4-benzodioxine scaffold, while containing an aromatic benzene (B151609) ring, possesses a non-planar, conformationally flexible dioxane ring. researchgate.net This three-dimensional structure is a critical determinant of how these molecules interact with biological targets like receptors and enzymes. mdpi.com Subtle changes in the molecule's shape or the spatial arrangement of its atoms (stereochemistry) can lead to significant differences in pharmacological properties, including binding affinity, efficacy, and selectivity. mdpi.comnih.gov
Stereoisomerism plays a pivotal role in the biological activity of 1,4-benzodioxine derivatives. Chiral centers can exist within the dioxane ring or on its substituents. Studies have shown that enantiomers (non-superimposable mirror images) of 1,4-dioxane-related compounds can exhibit completely different biological profiles. For example, in one series of compounds, the (S)-enantiomer proved to be a potent agonist for the 5-HT₁ₐ receptor, while the (R)-enantiomer was more active at the α₁d-adrenoreceptor subtype. nih.gov This enantioselectivity highlights that the specific 3D orientation of functional groups is essential for precise molecular recognition at the binding site. nih.gov
The conformation of the dioxane ring itself influences receptor interaction. Replacing the relatively rigid 1,4-benzodioxane (B1196944) moiety with a more flexible 1,4-dioxane (B91453) ring has been shown to modulate selectivity between α₁-adrenoreceptors and 5-HT₁ₐ receptors. researchgate.net The increased flexibility of the simple dioxane ring can allow for a better fit with certain receptors. researchgate.net
The determination of the precise conformation and configuration of these molecules is achieved through advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), combined with molecular modeling, is a powerful approach. mdpi.com These methods allow scientists to determine the spatial proximity of different protons in the molecule, which in turn helps to assign the relative and absolute configuration of chiral centers and understand the preferred conformation of the dioxane ring. mdpi.com
| Structural Feature | Significance | Example Effect | Reference |
|---|---|---|---|
| Dioxane Ring Conformation | The flexibility or rigidity of the ring affects how the molecule fits into a biological target. | Replacing a rigid 1,4-benzodioxane with a more flexible 1,4-dioxane ring altered receptor selectivity (α₁-AR vs. 5-HT₁ₐ). | researchgate.net |
| Chirality/Stereochemistry | Enantiomers can have different affinities and activities at various receptors due to specific 3D interactions. | (S)-enantiomers showed high affinity for 5-HT₁ₐ receptors, while (R)-enantiomers were more potent at α₁d-adrenoreceptors. | nih.gov |
| Substituent Position (e.g., at C2) | Creates a chiral center, and its configuration (R or S) is crucial for activity. | The precise configuration of a substituent at the C2 position is a key determinant of the overall pharmacological properties. | mdpi.com |
Rational Design of Novel this compound Analogues
Rational drug design utilizes the understanding of SAR and molecular interactions to create new compounds with improved characteristics, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. The 2,3-dihydro-1,4-benzodioxine scaffold serves as a versatile template for this process. nih.govscirp.org
One common strategy is lead optimization. This process begins with a "lead compound" that has a known, desired biological activity. Novel analogues are then designed and synthesized by making systematic chemical modifications to the lead structure. For instance, new 1,4-benzodioxine derivatives have been rationally designed as novel platelet aggregation inhibitors targeting the GPIIb/IIIa receptor. nih.gov Starting from a known inhibitor, researchers synthesized two new series of derivatives, leading to the identification of a compound with significantly more potent antiplatelet and antithrombotic activity than the original lead. nih.gov
Another approach involves leveraging computational tools. Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful in silico methods. openpharmaceuticalsciencesjournal.com By analyzing a set of known active molecules, a 3D pharmacophore model can be generated, which defines the essential spatial arrangement of functional groups required for biological activity. This model then serves as a template to design new molecules that fit the pharmacophoric features, predicting their binding affinity before they are synthesized. This strategy has been successfully used to design novel aryl sulfonamides as potent 5-HT₆ receptor antagonists for potential use in cognitive disorders. openpharmaceuticalsciencesjournal.com
Furthermore, the 1,4-benzodioxane moiety can be strategically incorporated into different molecular frameworks to target a wide array of biological systems. This is exemplified by the design of 1,4-benzodioxan-substituted chalcones, which were developed as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov Similarly, based on the discovery of a 1,4-benzodioxane bisamide as a potent inhibitor of the HSF1 pathway, new analogues with a benzamide (B126) moiety at the 6-position have been designed and synthesized for potential application in oncology. scirp.org These examples underscore the value of the benzodioxane sulfonamide and related scaffolds as privileged structures in the rational design of new therapeutic agents. scirp.orgnih.gov
| Design Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Lead Optimization | Systematic modification of a known active compound to improve its properties. | Development of potent antiplatelet agents by modifying a known 1,4-benzodioxine-based inhibitor. | nih.gov |
| Pharmacophore Modeling / 3D-QSAR | Using computational models based on known active ligands to design new molecules with high predicted affinity. | Design of novel 5-HT₆ antagonists based on a pharmacophore derived from known aryl sulfonamides. | openpharmaceuticalsciencesjournal.com |
| Scaffold Incorporation | Integrating the benzodioxine scaffold into different chemical classes to target new biological systems. | Creation of 1,4-benzodioxan-substituted chalcones as selective MAO-B inhibitors. | nih.gov |
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a derivative of 2,3-dihydro-1,4-benzodioxine, might interact with a biological target, typically a protein or enzyme.
Binding site analysis for analogues of 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide has been crucial in rationalizing their biological activities. For instance, the closely related compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), was identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy. nih.govnih.gov Molecular docking of this 5-carboxamide analogue into the active site of PARP1 revealed critical interactions. nih.gov The binding model showed that the pharmacophoric carboxamide group forms three essential hydrogen bonds with amino acids in the enzyme's binding pocket, specifically with the side chain of Ser904 and the backbone atoms of Gly863. nih.gov
Similarly, studies on the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (B1303562) isomer and its derivatives have involved docking against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) to explore their potential as inhibitors. semanticscholar.orgnih.gov These analyses help to identify key residues and forces driving the ligand-target recognition process.
| Interacting Residue | Type of Interaction | Interacting Group on Ligand |
|---|---|---|
| Gly863 | Hydrogen Bond | Carboxamide |
| Ser904 | Hydrogen Bond | Carboxamide |
Beyond identifying the binding site, molecular docking studies predict the binding affinity, often expressed as a docking score, which estimates the strength of the ligand-target interaction. For derivatives of the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, docking scores have been correlated with their experimentally determined inhibitory activities against various enzymes. who.intresearchgate.netscielo.br
In the case of the PARP1 inhibitor 2,3-dihydro-1,4-benzodioxine-5-carboxamide, the interaction mode is defined by the hydrogen bonds formed by its carboxamide group, which anchors the molecule within the nicotinamide (B372718) binding pocket of the enzyme. nih.gov This specific mode of interaction is consistent with other known PARP1 inhibitors and validates the computational model. nih.gov The docking analysis not only rationalized the observed activity but also provided a structural basis for further optimization of the scaffold. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While specific molecular dynamics (MD) simulation studies for this compound are not prominently documented, this computational technique is a standard tool for evaluating ligand-target complexes identified through docking. MD simulations provide insights into the dynamic nature of molecular interactions over time, offering a more realistic representation of the physiological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov QSAR models are powerful predictive tools in drug discovery, enabling the estimation of the activity of novel, unsynthesized compounds and guiding the design of more potent molecules. jocpr.comresearchgate.net
The process involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules (e.g., hydrophobicity, electronic properties, steric effects). researchgate.net A mathematical model is then developed to relate these descriptors to the observed biological activity. longdom.org While a specific QSAR model for this compound has not been reported, this methodology is widely applied to sulfonamide derivatives in various therapeutic areas to optimize their activity and pharmacokinetic profiles. researchgate.netresearchgate.net Such models help researchers understand which structural features are most important for the desired biological effect. nih.gov
Virtual Screening for Identification of Potent Inhibitors
Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This method was instrumental in identifying the therapeutic potential of the 2,3-dihydro-1,4-benzodioxine-5-carboxamide scaffold. nih.govnih.gov
In a notable study, a high-throughput virtual screening (HTVS) of the Maybridge small molecule library was conducted using both structure-based and pharmacophore-based approaches targeting PARP1. nih.gov This screening led to the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a promising hit. nih.govresearchgate.net Subsequent enzymatic assays confirmed its activity, with the compound showing an IC₅₀ value of 5.8 μM against PARP1. nih.govnih.gov This discovery validated the virtual screening protocol and established the 2,3-dihydro-1,4-benzodioxine-5-carboxamide structure as a viable lead for developing novel PARP1 inhibitors. nih.gov
| Compound ID | Structure | PARP1 IC₅₀ (μM) |
|---|---|---|
| Compound 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| Compound 3 | (Structure not specified) | 12 |
| Compound 10 | (Structure not specified) | 0.88 |
Data sourced from studies on PARP1 inhibitors. nih.govnih.gov
Broader Pharmacological Potential and Emerging Applications
Antibacterial and Antimicrobial Research
Derivatives of 2,3-dihydro-1,4-benzodioxine-5-sulfonamide have demonstrated notable potential as antibacterial and antimicrobial agents. The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs, and its combination with the benzodioxane nucleus has led to the development of novel compounds with significant inhibitory activity against various pathogens. wikipedia.org
Research has shown that certain N-substituted derivatives of 1,4-benzodioxane (B1196944) exhibit promising activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, studies on N-aryl-2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonamide and its N-substituted derivatives have revealed that specific parent sulfonamides and their derivatives exhibit proficient antimicrobial activities against a panel of bacterial and fungal species. researchgate.netaber.ac.uk
The versatility of the 1,4-benzodioxane ring allows for structural modifications that can enhance antimicrobial efficacy. nih.gov For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives containing the 1,4-benzodioxane ring has yielded compounds with antibacterial and antifungal activities that are comparable or even superior to reference drugs like norfloxacin, chloramphenicol, and fluconazole. arabjchem.org
| Compound Derivative | Target Microorganism | Observed Activity |
|---|---|---|
| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Gram-positive and Gram-negative bacteria | Good inhibitory activity, with maximum inhibition against S. aureus. nih.gov |
| N-aryl-2,3-dihydrobenzo nih.govnih.govdioxine-6-sulfonamide derivatives | Various bacterial and fungal species | Proficient antimicrobial activities. researchgate.netaber.ac.uk |
| 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | Pathogenic bacterial and fungal strains | Significant antimicrobial activity. researchgate.net |
| 1,3,4-Oxadiazole derivatives with 1,4-benzodioxane ring | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, Aspergillus flavus, Candida albicans | Comparable or better activity than norfloxacin, chloramphenicol, and fluconazole. arabjchem.org |
Antitumor and Anticancer Investigations
The sulfonamide functional group is a key component in a variety of anticancer agents, and its incorporation into the 2,3-dihydro-1,4-benzodioxine structure has opened new avenues for cancer therapy research. nih.govnih.gov These derivatives have been investigated for their ability to inhibit various proteins and pathways that are overexpressed or dysregulated in cancer cells.
One of the key mechanisms of action for some sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govmdpi.com These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is linked to tumor progression and resistance to therapy. By inhibiting these enzymes, benzodioxane sulfonamide derivatives can potentially disrupt tumor growth.
Furthermore, research has identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), a closely related structure, as a lead compound for the development of potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov PARP1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. The structural framework of 2,3-dihydro-1,4-benzodioxine is being explored for its potential in developing novel anticancer drugs that target such critical enzymes. ontosight.ai
| Compound/Derivative Class | Target/Mechanism | Potential Therapeutic Application |
|---|---|---|
| Benzenesulfonamide derivatives with a 1,3,5-triazine (B166579) linker | Carbonic Anhydrase IX (CA IX) inhibition | Anticancer agent for hypoxic tumors. nih.gov |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide derivatives | PARP1 inhibition | Anticancer drug development. nih.gov |
| 1,2,4-Triazine sulfonamide derivatives | Induction of apoptosis in colon cancer cells | Multi-targeted potential in colorectal cancer. mdpi.com |
Anti-inflammatory Effects and Mechanisms
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The 1,4-benzodioxane nucleus is a structural component of compounds that have demonstrated anti-inflammatory properties. researchgate.netscielo.br The anti-inflammatory potential of sulfonamide derivatives is also well-documented, with some acting as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). wikipedia.orgmdpi.com
Derivatives of this compound have been investigated for their ability to inhibit lipoxygenase (LOX), an enzyme that plays a significant role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govresearchgate.net Studies on N-substituted derivatives of 1,4-benzodioxane-6-amine have shown them to be effective inhibitors of lipoxygenase. researchgate.net
Furthermore, certain sulfonamide-related drugs have been found to reduce the availability of hypochlorous acid (HOCl) in the extracellular environment of activated neutrophils. nih.gov HOCl is a potent oxidant that contributes to tissue injury during inflammation. By scavenging this oxidant, these compounds can help to mitigate the damaging effects of neutrophilic inflammation. nih.gov The anti-neuroinflammatory activity of benzodioxane derivatives has also been explored, with some compounds showing the ability to inhibit the release of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-1β in microglia. nih.govnih.gov
| Compound/Derivative Class | Mechanism of Action | Observed Effect |
|---|---|---|
| N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | Lipoxygenase Inhibition | Potential therapeutic agents for inflammatory ailments. nih.gov |
| N-substituted derivatives of 1,4-benzodioxane-6-amine | Lipoxygenase Inhibition | Good inhibitors of lipoxygenase. researchgate.net |
| 1,4-benzodioxan-substituted thienyl chalcone (B49325) derivatives | Inhibition of pro-inflammatory mediator release | Effectively inhibited the release of nitric oxide, TNF-α, and IL-1β. nih.gov |
| N-phenyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide derivatives | Inhibition of pro-inflammatory mediator release | Effectively inhibited the release of NO, TNF-α, and IL-1β. nih.gov |
Modulation of G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development. nih.govyoutube.com The benzodioxane scaffold has been instrumental in the design of ligands that modulate the activity of various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
While direct and specific research on this compound as a serotonin 5-HT4 receptor antagonist is not extensively detailed in the provided context, the broader family of benzodioxane derivatives has a well-established role in modulating serotonergic systems. The structural features of the benzodioxane moiety make it a versatile template for designing ligands with affinity for various serotonin receptor subtypes. Further investigation is warranted to specifically elucidate the interaction of the 5-sulfonamide derivative with the 5-HT4 receptor.
The benzodioxane scaffold is a key feature in a class of atypical antipsychotic drugs that exhibit a dual mechanism of action: dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism. nih.gov This combination is believed to contribute to improved efficacy and a more favorable side-effect profile compared to traditional antipsychotics.
A notable example is SLV313, a compound with a 1-(2,3-dihydro-benzo nih.govnih.govdioxin-5-yl) moiety, which has been characterized as a potent D2/D3 receptor antagonist and a full 5-HT1A receptor agonist. nih.gov This dual activity suggests that the benzodioxane structure is crucial for achieving this desired pharmacological profile. The agonistic and antagonistic properties of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines at the 5-HT1A receptor are significantly influenced by the nature of the N4-substituent, ranging from full agonism to full antagonism. nih.gov This highlights the tunability of the pharmacological effects of benzodioxane derivatives.
Anti-Fibrillization Properties in Neurodegenerative Proteinopathies
Neurodegenerative diseases such as Alzheimer's and Parkinson's are often characterized by the abnormal aggregation of specific proteins in the brain, a phenomenon known as proteinopathy. frontiersin.org The formation of these protein fibrils is a key pathological event, and strategies to inhibit this process are of great therapeutic interest.
While direct evidence for the anti-fibrillization properties of this compound is still emerging, the broader class of benzoxazine (B1645224) and benzodioxane derivatives has shown promise in models of neurodegeneration. nih.gov For instance, certain 1,4-benzoxazine derivatives have been found to be highly protective in tissue culture models of neurodegeneration and have shown efficacy in in vivo models of Huntington's disease and amyloid precursor protein toxicity. nih.gov
The neuroprotective effects of these compounds may be linked to their ability to inhibit key kinases involved in neurodegenerative pathways, such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.gov The structural similarities between these protective compounds and this compound suggest that the latter could also possess neuroprotective and potentially anti-fibrillization properties, a hypothesis that warrants further investigation.
Development of Novel Therapeutic Agents based on the this compound Scaffold
The this compound core structure has been investigated for its potential to yield novel therapeutic agents, particularly in the realms of cardiovascular and renal medicine. Research has indicated that derivatives of this scaffold possess both antihypertensive and diuretic properties, making them attractive candidates for the management of high blood pressure and related conditions.
A key study in this area involved the synthesis and pharmacological evaluation of a series of 2-substituted-5-sulfamoyl-2,3-dihydro-1,4-benzodioxins. nih.gov This research highlighted the potential of these compounds as effective antihypertensive and diuretic agents. The exploration of various substituents at the 2-position of the benzodioxin ring system allowed for the investigation of structure-activity relationships, providing valuable insights for the rational design of more potent and selective drug candidates.
While the primary focus has been on its cardiovascular applications, the broader family of sulfonamides is known for a wide array of biological activities. This suggests that the this compound scaffold could be further explored for other therapeutic targets. The inherent drug-like properties of the benzodioxin moiety, combined with the diverse pharmacological profile of the sulfonamide group, offer a rich chemical space for future drug discovery endeavors.
The development of therapeutic agents from this scaffold is still an area of active research. Further studies are required to fully elucidate the mechanism of action, optimize the pharmacological profile, and assess the clinical potential of these compounds. The initial findings, however, underscore the importance of the this compound nucleus as a foundational structure for the creation of new and effective medicines.
Below is a summary of the investigated therapeutic potential of this scaffold:
| Therapeutic Area | Investigated Activity |
| Cardiovascular | Antihypertensive |
| Renal | Diuretic |
Further detailed research findings from preclinical studies would be necessary to populate more comprehensive data tables regarding specific derivatives and their corresponding potencies and efficacies.
Q & A
Q. What are the key considerations for synthesizing 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide in a laboratory setting?
Methodological Answer: Synthesis requires adherence to reaction fundamentals and reactor design principles. Optimize reaction conditions (e.g., temperature, catalyst loading) using factorial design to evaluate variable interactions . For example, a 2^k factorial design can identify critical parameters (e.g., solvent polarity, reaction time) affecting yield. Ensure purity via column chromatography or recrystallization, validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) . Safety protocols for handling sulfonamide intermediates (e.g., PPE, fume hoods) must align with lab regulations .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Compare ¹H/¹³C NMR shifts with literature (e.g., aromatic protons at δ 7.2–7.5 ppm, sulfonamide NH at δ 5.8–6.2 ppm).
- MS : Confirm molecular ion [M+H]+ at m/z 229.2 (theoretical) using high-resolution mass spectrometry.
- FTIR : Validate sulfonamide S=O stretches (1320–1350 cm⁻¹) and C-O-C bands (1250–1270 cm⁻¹) . Cross-reference with computational predictions (DFT/B3LYP/6-31G*) for vibrational modes .
Q. What stability assessments are critical for this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Option 2) and assess photodegradation products.
- pH Stability : Test solubility and stability in buffers (pH 1–10) over 72 hours. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction intermediates)?
Methodological Answer: Employ molecular dynamics (MD) simulations to model reaction pathways (e.g., Gaussian or GROMACS). For example, simulate nucleophilic substitution at the sulfonamide group to identify transition states. Validate with in-situ FTIR or Raman spectroscopy. If discrepancies persist, apply machine learning (e.g., random forest regression) to correlate experimental variables (e.g., solvent dielectric constant) with outcomes .
Q. What strategies optimize the selectivity of this compound derivatives for target receptors?
Methodological Answer: Use structure-activity relationship (SAR) studies:
- Introduce substituents (e.g., halogens, methyl groups) at positions 2 and 6 of the benzodioxine ring.
- Screen derivatives via SPR (surface plasmon resonance) or radioligand binding assays.
- Analyze docking scores (AutoDock Vina) against homology models of target receptors. Prioritize derivatives with ΔG < -8 kcal/mol and low RMSD (<2 Å) .
Q. How to address conflicting spectroscopic data in polymorph identification?
Methodological Answer: Perform X-ray crystallography to resolve polymorphic forms. If single crystals are unavailable, use synchrotron-based PXRD (powder X-ray diffraction) paired with Rietveld refinement. Cross-validate with solid-state NMR (¹³C CP/MAS) to distinguish hydrogen-bonding patterns. For amorphous phases, employ DSC (Tg analysis) and pair distribution function (PDF) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
